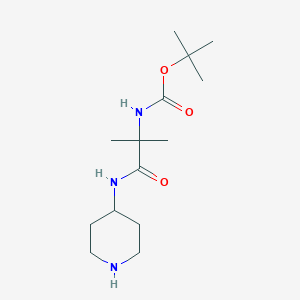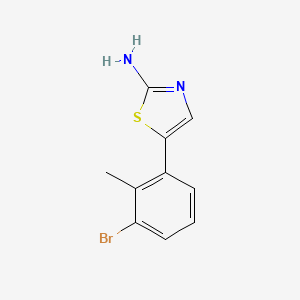
5-Hexenoic acid, 4-hydroxy-2-(methoxymethylene)-3-methyl-6-phenyl-, methyl ester, (2E,3S,4S,5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyoudemansin A is an antibiotic compound produced by the fungus Mycena species. It exhibits antifungal activity, albeit lower than its parent compound, oudemansin. The compound has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol . It is known for its resistance to various fungi, including Candida albicans, Penicillium, and Streptomyces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyoudemansin A involves several steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxy group at the 9th position via selective oxidation.
- Final purification through chromatographic techniques.
Industrial Production Methods: Industrial production of 9-Hydroxyoudemansin A is primarily achieved through fermentation processes using the Mycena species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxyoudemansin A undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
- Oxidation of 9-Hydroxyoudemansin A typically yields ketones or aldehydes.
- Reduction results in deoxy derivatives.
- Substitution reactions produce various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
9-Hydroxyoudemansin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxy-substituted antibiotics.
Biology: The compound’s antifungal properties make it a valuable tool for studying fungal resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of antifungal coatings and preservatives
Mecanismo De Acción
The mechanism of action of 9-Hydroxyoudemansin A involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of cell wall components, leading to cell lysis and death. The molecular pathways affected include the inhibition of beta-glucan synthesis, a critical component of the fungal cell wall .
Comparación Con Compuestos Similares
Oudemansin: The parent compound with higher antifungal activity.
Noroudemansin A: A derivative with similar structural features but different functional groups.
9-De-O-methyloudemansin A: Another derivative with a demethylated hydroxy group.
Uniqueness: 9-Hydroxyoudemansin A is unique due to its specific hydroxy substitution at the 9th position, which imparts distinct antifungal properties compared to its analogs. Its selective activity against certain fungal species makes it a valuable compound for targeted antifungal research .
Propiedades
Número CAS |
225937-85-9 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
methyl (E,2Z,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11-/t12-,15-/m0/s1 |
Clave InChI |
REMSURQDUDTWHG-BTSMSXJTSA-N |
SMILES isomérico |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C/OC)/C(=O)OC |
SMILES canónico |
CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



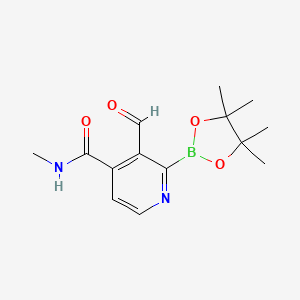
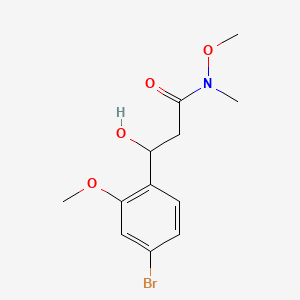
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
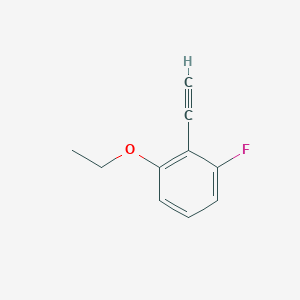
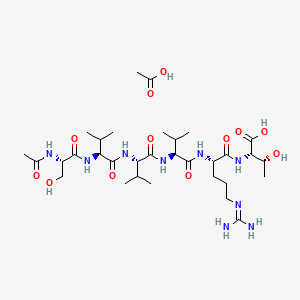
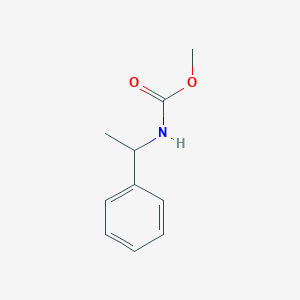
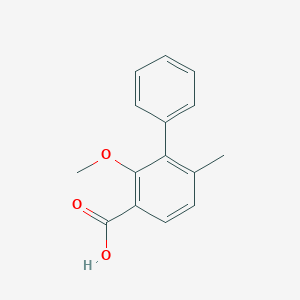
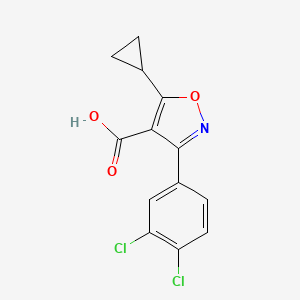
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)

